Cas no 4070-75-1 (2-Butene-1,4-dione,1,4-diphenyl-)

2-Butene-1,4-dione, 1,4-diphenyl- (commonly known as dibenzoylethene) is a conjugated diketone with the molecular formula C₁₆H₁₂O₂. This compound features a central butenedione core flanked by phenyl groups, imparting unique electronic and structural properties. Its extended π-conjugation system makes it valuable in organic synthesis, particularly as a precursor for heterocyclic compounds and photochemical studies. The compound exhibits strong UV absorption and is utilized in materials science for its potential in optoelectronic applications. Its rigid, planar structure also facilitates studies in molecular recognition and supramolecular chemistry. High purity grades ensure consistent performance in research and industrial processes.
2-Butene-1,4-dione,1,4-diphenyl- structure
4070-75-1 structure
Product Name:2-Butene-1,4-dione,1,4-diphenyl-
CAS No:4070-75-1
MF:C16H12O2
MW:236.265284538269
CID:329855
PubChem ID:735960
Update Time:2025-10-21

2-Butene-1,4-dione,1,4-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Butene-1,4-dione,1,4-diphenyl-
    • 1,2-Dibenzoylethylene
    • 1,2-Dibenzoylethene
    • 1,4-Diphenyl-2-butene-1,4-dione
    • 1,4-diphenylbut-2-ene-1,4-dione
    • Dibenzoylethylene
    • Ethylene, 1,2-dibenzoyl-
    • USAF nd-57
    • AE-848/01504029
    • (2E)-1,4-diphenylbut-2-ene-1,4-dione
    • D90008
    • trans-Diphenacylidene
    • AKOS001027092
    • (E)-1,4-diphenyl-but-2-ene-1,4-dione
    • 2-BUTENE-1,4-DIONE, 1,4-DIPHENYL-
    • SCHEMBL2954318
    • trans-1,4-dione
    • trans-1,2-Dibenzoylethylene
    • DTXSID70883625
    • DTXSID0063284
    • NSC28072
    • 2-Butene-1, 1,4-diphenyl-, (E)-
    • 0-07-00-00812 (Beilstein Handbook Reference)
    • CS-0204677
    • 6N-723
    • Ethylene,2-dibenzoyl-
    • Z56756394
    • WYCXGQSQHAXLPK-VAWYXSNFSA-N
    • NSC-28072
    • trans-1,2-(Dibenzoyl)ethylene
    • 2-Butene-1, 1,4-diphenyl-
    • NSC 1983
    • NSC-1983
    • 2-Butene-1,4-dione, 1,4-diphenyl-, (E)-
    • 4070-75-1
    • BRN 1871333
    • 2-Butene-1,4-dione,1,4-diphenyl-,(2E)-
    • EINECS 223-780-6
    • starbld0000826
    • SCHEMBL2954324
    • EINECS 213-498-1
    • 2-Butene-1,4-dione, 1,4-diphenyl-, (2E)-
    • NSC1983
    • NS00079849
    • (2E)-1,4-Diphenyl-2-butene-1,4-dione #
    • trans-1,4-Diphenyl-2-butene-1,4-dione, 96%
    • (E)-1,4-Diphenyl-2-butene-1,4-dione
    • 959-28-4
    • trans-1.4-Diphenyl-2-butene-1.4-dione
    • (E)-1,4-diphenylbut-2-ene-1,4-dione
    • NSC 28072
    • WLN: RV1U1VR
    • HMS1757J15
    • D2185
    • MFCD00003083
    • 1,4-Diphenyl-but-2-ene-1,4-dione
    • trans-1,4-Diphenyl-2-butene-1,4-dione
    • Inchi: 1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11+
    • InChI Key: WYCXGQSQHAXLPK-VAWYXSNFSA-N
    • SMILES: O=C(/C=C/C(C1C=CC=CC=1)=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 236.08376
  • Monoisotopic Mass: 236.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.1223 (rough estimate)
  • Melting Point: 109-112 °C(lit.)
  • Boiling Point: 338.73°C (rough estimate)
  • Refractive Index: 1.6290 (estimate)
  • PSA: 34.14
  • LogP: 3.30840

2-Butene-1,4-dione,1,4-diphenyl- Security Information

2-Butene-1,4-dione,1,4-diphenyl- Pricemore >>

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